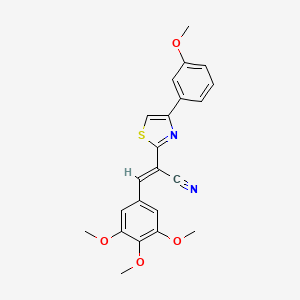

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

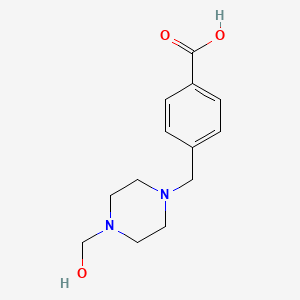

The compound is a derivative of quinazoline, a type of organic compound that is part of many pharmaceutical drugs . The presence of the dimethoxyphenethyl groups suggests that it might have similar properties to other compounds with these groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The quinazoline ring provides a rigid, planar structure, while the dimethoxyphenethyl groups could add flexibility .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxy groups could increase its solubility in certain solvents .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Synthesis of Tetrahydroisoquinolines and Benzazepines : A study by Saitoh et al. (2001) explores the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine using Pummerer-type cyclization, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization efficiency. This research underscores the importance of cyclization reactions in synthesizing complex heterocyclic compounds, potentially applicable to the compound of interest (Saitoh et al., 2001).

Development of Heterocyclic Compounds : Abdallah et al. (2009) describe the synthesis of tetra- and penta-heterocyclic compounds incorporating an isoquinoline moiety, which is relevant for understanding the chemical behavior and synthesis pathways of complex heterocyclic structures similar to the queried compound (Abdallah et al., 2009).

Potential Biological Applications

- Cytotoxic Activities : Research by Bu et al. (2001) on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives demonstrates the exploration of cationic side chains for studying the effects of side chain positioning on biological activity, including cytotoxic effects against cancer cells. This suggests that structurally related compounds could be explored for their biological activities and potential as therapeutic agents (Bu et al., 2001).

Material Science Applications

- Photoelectric Conversion in Solar Cells : Wu et al. (2009) investigated carboxylated cyanine dyes for dye-sensitized solar cells to improve photoelectric conversion efficiency. While not directly related to the queried compound, this research indicates the potential utility of organic compounds with specific functional groups in material science applications, such as enhancing the efficiency of solar cells (Wu et al., 2009).

Mechanism of Action

Target of Action

It’s structurally similar toDMPEA (3,4-Dimethoxyphenethylamine) , a compound known to be an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound may interact with similar targets as DMPEA, such as dopamine receptors.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research data. DMPEA is known to have some activity as a monoamine oxidase inhibitor , which means it could potentially prevent the breakdown of monoamine neurotransmitters and thereby increase their availability.

Biochemical Pathways

If it acts similarly to dmpea, it could potentially influence thedopaminergic pathways in the brain, given DMPEA’s structural similarity to dopamine .

Pharmacokinetics

A structurally similar compound, n-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, can be analyzed by reverse phase (rp) hplc method with simple conditions

Result of Action

If it acts similarly to DMPEA, it could potentially increase the availability of monoamine neurotransmitters, which could have various effects depending on the specific neurotransmitters involved and the regions of the brain where they are active .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,4-dimethoxyphenethylamine with 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Acetic anhydride", "Triethylamine" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyphenethylamine with 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 2: Addition of acetic anhydride and triethylamine to the intermediate product to form the final product, N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |

CAS RN |

892279-65-1 |

Molecular Formula |

C27H27N3O5 |

Molecular Weight |

473.529 |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C27H27N3O5/c1-34-23-11-8-19(16-24(23)35-2)12-14-28-25(31)20-9-10-21-22(17-20)29-27(33)30(26(21)32)15-13-18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3,(H,28,31)(H,29,33) |

InChI Key |

AAXBSGIASRBXOM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate](/img/structure/B2763906.png)

![N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2763912.png)

![5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2763913.png)

![1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2763919.png)

![Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate](/img/structure/B2763920.png)